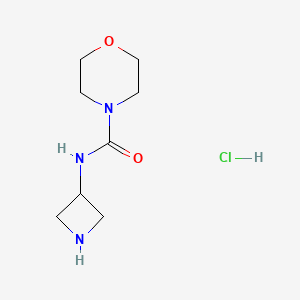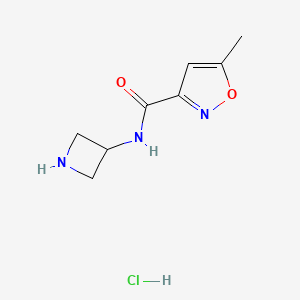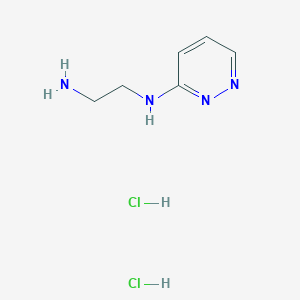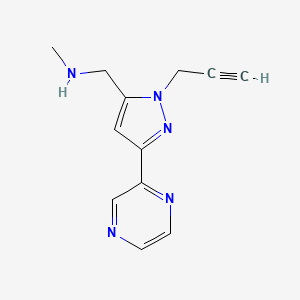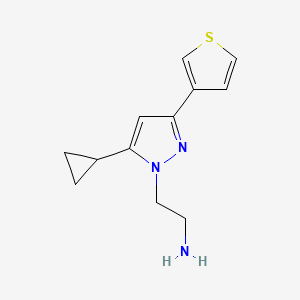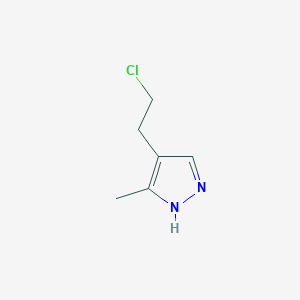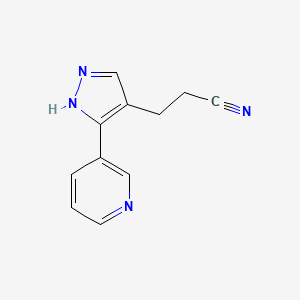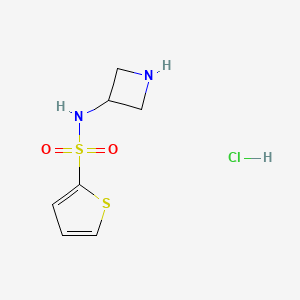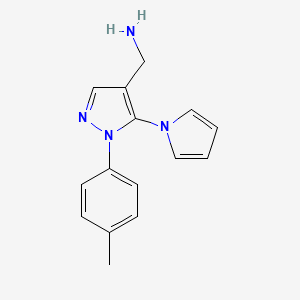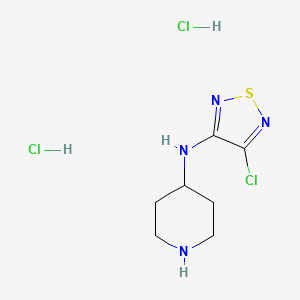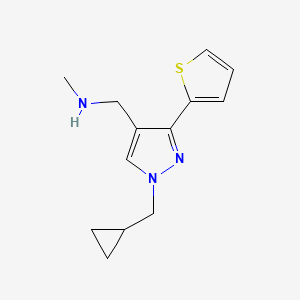
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine (CPMTPM) is a synthetic compound that has been studied for its potential uses in scientific research. CPMTPM is a derivative of the pyrazole family and has been found to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The compound has been studied in several laboratory experiments and animal models, and has been used as a tool to investigate the biological mechanisms of various diseases. In
Aplicaciones Científicas De Investigación
1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine has been studied for its potential applications in scientific research. The compound has been studied for its potential anti-inflammatory, anticancer, and antioxidant effects. It has been used to investigate the biological mechanisms of various diseases, including cancer, diabetes, and neurological disorders. Additionally, this compound has been used in laboratory experiments to study the effects of various drugs on the body.
Mecanismo De Acción
The exact mechanism of action of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is not yet fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, leading to its various biological effects. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in some types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anticancer, and antioxidant effects. Additionally, this compound has been found to reduce levels of oxidative stress and inflammation, and to inhibit the growth of cancer cells. The compound has also been found to possess neuroprotective effects, and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound has been found to possess a wide range of biological activities, making it a useful tool for investigating the biological mechanisms of various diseases. However, this compound is not without its limitations. The compound has a relatively short half-life, which can make it difficult to work with in some experiments. Additionally, the compound can be toxic at high concentrations, so it should be used with caution.
Direcciones Futuras
The potential uses of 1-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine are still being explored. Further research is needed to better understand the compound’s mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to investigate the potential side effects of this compound and to determine the optimal dosage for various applications. Finally, further research is needed to develop new methods for synthesizing this compound and to identify potential new uses for the compound.
Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-14-7-11-9-16(8-10-4-5-10)15-13(11)12-3-2-6-17-12/h2-3,6,9-10,14H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYRLPALTLCZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1C2=CC=CS2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



